Cas no 186692-45-5 (1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)-)

1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)- structure
186692-45-5 structure
Product Name:1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)-
CAS No:186692-45-5
MF:C19H26N6O
MW:354.449343204498
CID:114891
PubChem ID:6603989
Update Time:2025-10-28

1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • 1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)-
    • (2S)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
    • (S)-ROSCOVITINE
    • (S)-Seliciclib
    • 2-(S)-(1-Ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine
    • AC1O7G6H
    • AmbkkkkK401
    • Lopac-R-7772
    • Roscovitine, (S)-Isomer
    • Seliciclib, (S)-
    • S-Roscovitine
    • SureCN2907488
    • (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
    • HSCI1_000094
    • Q27270168
    • (s)-2-(6-benzylamino-9-isopropyl-9h-purin-2-ylamino)butan-1-ol
    • 186692-45-5
    • HB3706
    • Seliciclib (2S)-form [MI]
    • UNII-8C43G94891
    • DTXSID101133475
    • BDBM50056163
    • 1-Butanol, 2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-, (2S)-
    • NCGC00015900-01
    • NCGC00162340-01
    • BRD-K57810622-001-01-5
    • SCHEMBL2907488
    • (S)-2-(6-(benzylamino)-9-isopropyl-9H-purin-2-ylamino)butan-1-ol
    • 8C43G94891
    • CHEMBL133342
    • HMS3229N15
    • (2S)-2-[[6-(benzylamino)-9-isopropyl-purin-2-yl]amino]butan-1-ol
    • <p>2-(S)-(1-Ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine</p>
    • AT25368
    • NCGC00162340-02
    • (2S)-2-{[6-(Benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino}butan-1-ol
    • (S)-2-(6-Benzylamino-9-isopropyl-9H-purin-2-ylamino)-butan-1-ol
    • SDCCGSBI-0207196.P002
    • Inchi: 1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m0/s1
    • InChI Key: BTIHMVBBUGXLCJ-HNNXBMFYSA-N
    • SMILES: OC[C@H](CC)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 354.21680947g/mol
  • Monoisotopic Mass: 354.21680947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 87.9Ų

Experimental Properties

  • Density: 1.25
  • Melting Point: 103-106 ºC
  • PSA: 91.12000
  • LogP: 2.69700

1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)- Pricemore >>

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1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)- Related Literature

Additional information on 1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)-

Comprehensive Analysis of 1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)- (CAS No. 186692-45-5)

In the realm of specialized organic compounds, 1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)- (CAS No. 186692-45-5) stands out as a molecule of significant interest due to its unique structural features and potential applications. This compound, often referred to in abbreviated forms in scientific literature, belongs to the class of modified purine derivatives, which are widely studied for their biological and chemical properties. The presence of both a butanol moiety and a purine core in its structure makes it a versatile candidate for various research and industrial applications.

The molecular structure of 1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)- incorporates a stereocenter at the (2S) position, which is crucial for its chiral properties. Chirality often plays a pivotal role in the compound's interactions with biological systems, making it a subject of interest in pharmaceutical research. Researchers are particularly keen on exploring its potential as a building block for novel therapeutics, given the increasing demand for chiral drugs in the market. The compound's phenylmethyl and isopropyl groups further enhance its lipophilicity, which could influence its pharmacokinetic properties.

Recent trends in scientific queries highlight a growing curiosity about the synthetic pathways and applications of purine derivatives. 1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)- is no exception, with researchers frequently searching for its synthesis methods and spectroscopic data. The compound's synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions, which are well-documented in peer-reviewed journals. Its characterization often employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, ensuring precise identification and purity assessment.

From an industrial perspective, 1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)- has garnered attention for its potential role in material science and catalysis. Its purine core can act as a ligand in metal-organic frameworks (MOFs), which are pivotal in gas storage and separation technologies. Additionally, the compound's amino and hydroxyl functionalities make it a candidate for designing biodegradable polymers, aligning with the global push toward sustainable materials. These applications are frequently discussed in forums and publications focused on green chemistry and circular economy initiatives.

Another area of interest is the compound's potential in biochemical research. Purine derivatives are known to interact with enzymes and receptors in metabolic pathways, and 1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)- could serve as a probe or inhibitor in such studies. For instance, its structural similarity to adenosine derivatives raises questions about its binding affinity to adenosine receptors, a hot topic in neuroscience and immunology research. This aligns with the surge in searches related to purine-based drug discovery and targeted therapy.

Safety and handling of 1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)- are also frequently queried by laboratory professionals. While the compound is not classified as hazardous under standard regulations, proper storage conditions—such as protection from light and moisture—are recommended to maintain its stability. Material Safety Data Sheets (MSDS) provide detailed guidelines for its safe use, emphasizing the importance of personal protective equipment (PPE) and ventilation in laboratory settings.

In conclusion, 1-Butanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2S)- (CAS No. 186692-45-5) is a multifaceted compound with promising applications across pharmaceuticals, material science, and biochemical research. Its unique structure and chiral properties make it a valuable subject for ongoing and future studies. As the scientific community continues to explore its potential, this compound is likely to remain a topic of interest in both academic and industrial circles.

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